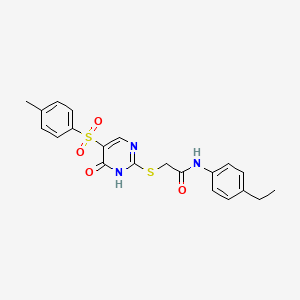

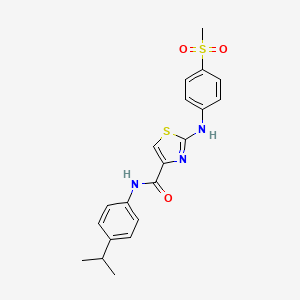

N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Structural Analysis :

- The synthesis of diethyl 2,2´-thiocarbonyl-bis(azanediyl)dibenzoate, a related compound, has been reported through reactions involving thiophosgene and sodium ethoxide. This process also led to the formation of ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate and bis(quinazolin)disulfide. The structure of these compounds was confirmed by IR, NMR spectroscopy, elemental analysis, and single crystal X-ray structure determination (Rimaz et al., 2009).

Pharmacological Studies :

- A series of derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, were evaluated for antimicrobial and anticonvulsant activities. Notably, certain compounds showed broad spectrum activity against Gram positive and Gram negative bacteria and fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Chemical Modifications and Biological Activities :

- The modification of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives has been explored. These compounds were synthesized from substituted anthranilic acids and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Some compounds exhibited significant activity compared to standard drugs (Rahman et al., 2014).

Synthesis of Structurally Related Compounds :

- The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, a structurally related compound, was achieved through a series of chemical reactions. Its structure was confirmed using various spectral data (Hayun et al., 2012).

Potential for Respiratory Disease Treatment :

- Crystalline forms of a selective phosphatidylinositol 3-kinase-δ inhibitor related to the compound have been claimed to be useful in treating respiratory diseases including asthma and chronic obstructive pulmonary disease (Norman, 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves the condensation of 2-methoxybenzaldehyde with 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride and subsequent acylation with hexanoyl chloride.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "hexanoyl chloride", "diethyl ether", "ethanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid (1.0 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with diethyl ether and dry under vacuum to obtain the Schiff base.", "Step 3: Dissolve the Schiff base in ethanol and add a solution of sodium borohydride (1.5 equiv) in ethanol dropwise with stirring. After the addition is complete, stir the mixture for an additional 2 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the resulting amine with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the amine in diethyl ether and add a solution of hexanoyl chloride (1.2 equiv) in diethyl ether dropwise with stirring. After the addition is complete, stir the mixture for an additional 2 hours.", "Step 6: Wash the resulting solid with diethyl ether and dry under vacuum to obtain the final product, N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide." ] } | |

Número CAS |

443348-26-3 |

Nombre del producto |

N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide |

Fórmula molecular |

C22H25N3O3S |

Peso molecular |

411.52 |

Nombre IUPAC |

N-[(2-methoxyphenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C22H25N3O3S/c1-28-19-12-7-4-9-16(19)15-23-20(26)13-3-2-8-14-25-21(27)17-10-5-6-11-18(17)24-22(25)29/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,26)(H,24,29) |

Clave InChI |

XLDLJIOHPDYOKG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)